4-Ethyl-3-nitrobenzoic acid
Overview
Description
4-Ethyl-3-nitrobenzoic acid is an organic compound with the molecular formula C₉H₉NO₄ It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the fourth position and a nitro group at the third position on the benzene ring
Mechanism of Action
Target of Action
4-Ethyl-3-nitrobenzoic acid is a nitro compound, which is a class of nitrogen derivatives . The primary targets of nitro compounds are typically organic bases, such as amines . These bases can accept the hydrogen ions donated by carboxylic acids, which is a characteristic of nitro compounds .
Mode of Action
The nitro group in this compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in the compound interacting with its targets through hydrogen ion donation . The reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .
Biochemical Pathways
Nitro compounds in general can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These processes suggest that this compound could potentially interact with similar biochemical pathways.
Pharmacokinetics
The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight . This could potentially impact the compound’s bioavailability.
Result of Action
The donation of hydrogen ions to bases, resulting in neutralization reactions, suggests that the compound could potentially alter the ph balance within a cellular environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the amount of water present in the reaction environment can affect the equilibrium position and thus impact the final yield of the product . Additionally, the temperature of the environment can also influence the compound’s reactivity .
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzoic acid derivatives, like 4-Ethyl-3-nitrobenzoic acid, can interact with various biomolecules . For instance, they can be useful in the study of defined positive charge patterns created on DNA nanostructures to determine cellular uptake efficiency .
Cellular Effects
Nitrobenzoic acid derivatives have been found to inhibit the migration of tumor cell lines , suggesting that this compound may have similar effects.
Molecular Mechanism
Nitro compounds, like this compound, are known to be important nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 150-152°C and should be stored at room temperature .
Metabolic Pathways
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Transport and Distribution
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Subcellular Localization
The polar nature of the nitro group may influence its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-ethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products . Another method involves the oxidation of 4-ethyl-3-nitrotoluene using oxidizing agents such as potassium permanganate or chromic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow synthesis techniques to optimize yield and purity. These methods utilize advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nitric acid, sulfuric acid, low temperatures.
Oxidation: Potassium permanganate, chromic acid, acidic medium.
Major Products Formed:
Reduction: 4-Ethyl-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 4-Carboxy-3-nitrobenzoic acid.
Scientific Research Applications
4-Ethyl-3-nitrobenzoic acid is utilized in a variety of scientific research applications:
Comparison with Similar Compounds
3-Nitrobenzoic acid: Lacks the ethyl group, making it less lipophilic and potentially altering its reactivity and biological activity.
4-Nitrobenzoic acid: Similar structure but without the ethyl group, affecting its physical and chemical properties.
4-Ethylbenzoic acid: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness: 4-Ethyl-3-nitrobenzoic acid’s combination of an ethyl and a nitro group on the benzene ring imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. These characteristics make it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
4-ethyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTYVLOGZGRKMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429096 | |
Record name | 4-ethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-95-5 | |
Record name | 4-ethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.